REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[Na+].[CH2:14](Cl)[C:15](=[CH2:17])[CH3:16].C(N(CC)CC)C>O>[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:16][C:15]([CH3:17])=[CH2:14])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH2:2][CH2:16][C:15]([CH3:17])=[CH2:14])[CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 80°-84° C. for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
The organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CCC1)C(CCC(=C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |